molecular formula C26H33N3 B12721071 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- CAS No. 135264-69-6

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)-

Cat. No.: B12721071
CAS No.: 135264-69-6
M. Wt: 387.6 g/mol
InChI Key: WTFBLKYVVGIGFI-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to specific receptors in the central nervous system, which modulates neurotransmitter activity .

Properties

CAS No.

135264-69-6

Molecular Formula

C26H33N3

Molecular Weight

387.6 g/mol

IUPAC Name

1-phenyl-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)propan-2-amine

InChI

InChI=1S/C26H33N3/c1-20(18-21-10-3-2-4-11-21)27-19-29-25-15-6-5-13-24(25)28-23-14-9-12-22(23)26(29)16-7-8-17-26/h2-6,10-11,13,15,20,22,27H,7-9,12,14,16-19H2,1H3

InChI Key

WTFBLKYVVGIGFI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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